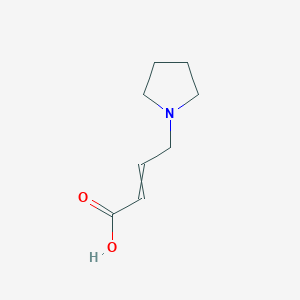
4-ピロリジン-1-イルブト-2-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a compound that features a pyrrolidine ring attached to a butenoic acid moiety
科学的研究の応用
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid typically involves the reaction of pyrrolidine with butenoic acid derivatives. One common method is the Michael addition of pyrrolidine to a butenoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition reaction .
Industrial Production Methods
Industrial production of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
作用機序
The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various applications in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.
Uniqueness
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is unique due to the presence of both a pyrrolidine ring and a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
848133-09-5 |
|---|---|
分子式 |
C8H14ClNO2 |
分子量 |
191.65 g/mol |
IUPAC名 |
(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+; |
InChIキー |
HGRZLDFRVZUAEP-BJILWQEISA-N |
SMILES |
C1CCN(C1)CC=CC(=O)O |
異性体SMILES |
C1CCN(C1)C/C=C/C(=O)O.Cl |
正規SMILES |
C1CCN(C1)CC=CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















